molecular formula C10H14ClFN2O B13465348 N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride

Cat. No.: B13465348
M. Wt: 232.68 g/mol
InChI Key: LRTIATMXRSKIFG-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group and a fluorophenyl group attached to an acetamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with 2-aminoethanol to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride
  • N-(2-aminoethyl)-2-(2-fluorophenyl)acetamide hydrochloride
  • N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide hydrochloride

Uniqueness

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C10H14ClFN2O

Molecular Weight

232.68 g/mol

IUPAC Name

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide;hydrochloride

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-3-1-2-8(6-9)7-10(14)13-5-4-12;/h1-3,6H,4-5,7,12H2,(H,13,14);1H

InChI Key

LRTIATMXRSKIFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NCCN.Cl

Origin of Product

United States

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